molecular formula C15H14FN3O2S B3011545 3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797570-76-3

3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

Número de catálogo: B3011545
Número CAS: 1797570-76-3
Peso molecular: 319.35
Clave InChI: GXUFHOMVQHEKCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzamide derivative featuring a thiazolo[5,4-c]azepin heterocyclic core. The structure includes a fluorine atom at the 3-position and a methyl group at the 4-position of the benzamide moiety, which may enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity.

Propiedades

IUPAC Name

3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-8-4-5-9(7-10(8)16)13(20)19-15-18-11-3-2-6-17-14(21)12(11)22-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFHOMVQHEKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a synthetic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄FN₃O₂S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 1797570-76-3

Research indicates that this compound functions primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to apoptosis in cancer cells. The mechanism involves:

  • Binding to the enzyme : The compound stabilizes the topoisomerase-DNA complex.
  • Induction of DNA breaks : This stabilization prevents the normal re-ligation of DNA strands, resulting in double-strand breaks.
  • Activation of apoptotic pathways : The resultant DNA damage triggers cellular stress responses that activate apoptotic pathways.

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of 3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide:

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).
    • IC50 values for HepG2 cells were reported at approximately 6.92 µM, indicating potent activity compared to standard chemotherapeutics like Sunitinib .
  • Mechanistic Insights :
    • Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2). This shift enhances mitochondrial membrane permeability and activates caspase pathways leading to apoptosis .

Antimicrobial Activity

Emerging data suggest that this compound may also exhibit antimicrobial properties. Preliminary screening has indicated moderate antimicrobial activity against various bacterial strains; however, further studies are needed to elucidate these effects fully .

Case Studies

  • Case Study on Cancer Treatment :
    • In a recent study involving HepG2 cells treated with varying concentrations of the compound over 72 hours, researchers observed a concentration-dependent increase in apoptosis markers such as caspase activation and mitochondrial dysfunction . This supports its potential as a therapeutic agent in liver cancer treatment.
  • Antimicrobial Screening :
    • A separate investigation into the antimicrobial properties revealed that derivatives of the compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This highlights its potential utility beyond oncology .

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₁₄FN₃O₂S
Molecular Weight319.35 g/mol
CAS Number1797570-76-3
IC50 (HepG2)6.92 µM
MechanismTopoisomerase I inhibitor
Apoptosis InductionYes
Antimicrobial ActivityModerate

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituents Pharmacological Notes
3-Fluoro-4-Methyl-N-(4-Oxo-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-c]Azepin-2-yl)Benzamide Thiazolo[5,4-c]azepin 3-Fluoro, 4-methyl benzamide Likely optimized for kinase inhibition due to rigid thiazole-azepin fusion .
2-[(1S)-1-Cyclohexyléthoxy]-N-(2,6-Dichlorophényl)-5-Fluoro-4-(3-Oxo-5,6,7,8-Tétrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide (Patent EP 3 532 474 B1) Triazolo[4,3-a]pyridin 2,6-Dichlorophenyl, cyclohexylethoxy group Designed for anti-inflammatory activity; triazole ring enhances hydrogen-bonding .
4-Fluoro-N-(5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-3-ylMethyl)Benzamide Triazolo[4,3-a]pyridin 4-Fluoro benzamide, methyl linker Potential CNS activity due to smaller triazole core and methyl flexibility .

Key Structural and Functional Insights:

Core Heterocycle Differences: The thiazolo[5,4-c]azepin in the target compound incorporates a sulfur atom, which may enhance electron-withdrawing effects compared to the nitrogen-rich triazolo[4,3-a]pyridin in analogs. This difference could influence binding to targets like ATP-binding pockets in kinases .

Substituent Variations :

  • The 3-fluoro-4-methyl substitution on the benzamide in the target compound likely increases steric bulk and lipophilicity compared to the 4-fluoro or 2,6-dichlorophenyl groups in analogs. This may affect membrane permeability and metabolic stability.
  • The cyclohexylethoxy group in the patent compound (EP 3 532 474 B1) introduces significant hydrophobicity, suggesting optimization for prolonged half-life in vivo .

Pharmacological Implications: While the target compound’s thiazoloazepin core is rare in approved drugs, triazolo analogs (e.g., EP 3 532 474 B1) are frequently explored for anti-inflammatory and anticancer applications due to their tunable electronic properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.